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Compound of Interest

Compound Name: Lei-Dab7

Cat. No.: B15587205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lei-Dab7 and apamin, two critical peptide toxins

used in the study of small-conductance calcium-activated potassium (SK) channels.

Understanding the distinct selectivity profiles of these blockers is paramount for the accurate

interpretation of experimental data and the development of novel therapeutics targeting SK

channel subtypes.

Executive Summary
Small-conductance calcium-activated potassium (SK) channels, comprised of three subtypes

(SK1, SK2, and SK3), are key regulators of neuronal excitability and cellular signaling. Both

Lei-Dab7 and apamin are invaluable tools for dissecting the physiological roles of these

channels. However, their selectivity profiles differ significantly. Lei-Dab7 is a highly selective

blocker of the SK2 subtype, whereas apamin exhibits broader activity across all three subtypes

with a preference for SK2. This guide presents a comprehensive overview of their comparative

pharmacology, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison of
Inhibitor Potency
The following table summarizes the inhibitory potency (IC₅₀ and Kd values) of Lei-Dab7 and

apamin on the three human SK channel subtypes. This data has been compiled from multiple
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electrophysiological and binding studies.

Inhibitor SK1 (KCa2.1) SK2 (KCa2.2) SK3 (KCa2.3)
Other
Channels

Lei-Dab7
>200-fold less

potent than SK2

Kd = 3.8 nM[1]

[2]; IC₅₀ ≈ 3

nM[3]

>200-fold less

potent than

SK2[2]

Low to no activity

on KCa1.1 (IK),

Kv, and Kir

channels[1][2]

Apamin
IC₅₀ ≈ 0.7 - 12

nM[4][5]

IC₅₀ ≈ 30 - 140

pM[4][5][6]

IC₅₀ ≈ 0.6 - 4.0

nM[4][5]

Selective for SK

channels[4][5]

Note: The sensitivity of the SK1 subtype to apamin can be species-specific. The rat isoform of

SK1 is notably less sensitive to apamin compared to the human isoform[7].

Mechanism of Action and Selectivity
The differential selectivity of Lei-Dab7 and apamin stems from their distinct molecular

interactions with the SK channel pore and surrounding structures.

Apamin acts as an allosteric inhibitor, binding to a site that includes residues in both the outer

pore region and the extracellular loop between the S3 and S4 transmembrane segments of the

SK channel subunits. This binding mode is responsible for its broad activity across SK

subtypes, with subtle differences in these regions accounting for its varying potency[6][7].

Lei-Dab7, a synthetic derivative of leiurotoxin I, achieves its high selectivity for SK2 through a

key amino acid substitution. This modification allows for a specific interaction with the external

vestibule of the SK2 channel, leading to a potent and selective block[8].

Mandatory Visualizations
Comparative Selectivity Profile
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Inhibitors

SK Channel Subtypes

Lei-Dab7
SK2

High Selectivity
(Kd = 3.8 nM)

Apamin

SK1Lowest Potency
(nM range)

Highest Potency
(pM range)

SK3
Intermediate Potency

(low nM range)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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